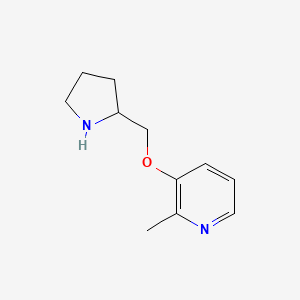

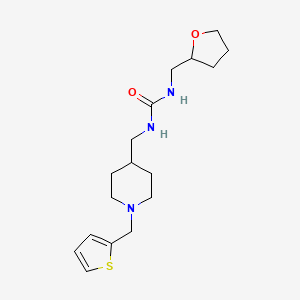

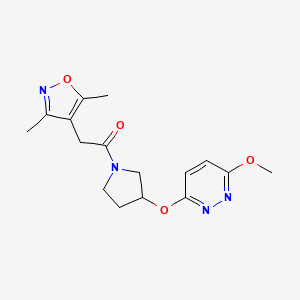

2-Méthyl-3-(2-pyrrolidinylméthoxy)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

2-methyl-3-[(pyrrolidin-2-yl)methoxy]pyridine has a wide range of scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.

Mécanisme D'action

Target of Action

The primary target of 2-Methyl-3-(2-pyrrolidinylmethoxy)pyridine, also known as ABT-089, is the neuronal nicotinic acetylcholine receptor (nAChR) subtypes . It displays selectivity towards the high-affinity (-)-cytisine binding site present on the α4β2 nAChR subtype . These receptors play a crucial role in the nervous system, mediating fast synaptic transmission across synapses.

Mode of Action

ABT-089 interacts with its targets in a complex manner, displaying agonist, partial agonist, and inhibitory activities depending on the nAChR subtype with which it interacts . It has a similar potency and efficacy to (-)-nicotine to facilitate acetylcholine release .

Biochemical Pathways

The activation of nAChR subtypes by ABT-089 leads to the stimulation of neurotransmitter release. It facilitates acetylcholine release but is less potent and efficacious than (-)-nicotine in stimulating dopamine release . This differential stimulation of neurotransmitter release illustrates the complexity of nAChR activation.

Pharmacokinetics

It is known that the compound has improved oral bioavailability compared to (-)-nicotine .

Result of Action

ABT-089 has been found to have neuroprotective properties. It protects against the excitotoxic insults elicited by exposure to glutamate in both rat cortical cell cultures and differentiated human IMR32 cells . This suggests that ABT-089 may have therapeutic utility for the treatment of several neurological disorders .

Analyse Biochimique

Biochemical Properties

2-Methyl-3-(2-pyrrolidinylmethoxy)pyridine has been shown to interact with the α4β2 nAChR subtype . It displays selectivity toward the high-affinity (−)-cytisine binding site present on this subtype . This interaction influences the biochemical reactions within the cell, including neurotransmitter release .

Cellular Effects

The compound has been found to have a complex profile of agonist, partial agonist, and inhibitory activities depending on the nAChR subtype with which it interacts . It differentially stimulates neurotransmitter release, displaying a similar potency and efficacy to (−)-nicotine to facilitate ACh release .

Molecular Mechanism

At the molecular level, 2-Methyl-3-(2-pyrrolidinylmethoxy)pyridine exerts its effects through binding interactions with biomolecules, specifically the α4β2 nAChR subtype . It can act as an agonist, partial agonist, or inhibitor depending on the subtype .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methyl-3-(2-pyrrolidinylmethoxy)pyridine have been observed over time. It was found to be neuroprotective against the excitotoxic insults elicited by exposure to glutamate in both rat cortical cell cultures and differentiated human IMR32 cells .

Dosage Effects in Animal Models

In animal models, the effects of 2-Methyl-3-(2-pyrrolidinylmethoxy)pyridine vary with different dosages . It has been tested in a variety of cognitive tests in rats and monkeys . The compound was administered continuously via subcutaneous osmotic pumps, showing more robust improvement in spatial discrimination water maze performance of septal-lesioned rats .

Metabolic Pathways

Its interaction with the α4β2 nAChR subtype suggests it may play a role in cholinergic signaling pathways .

Transport and Distribution

Its interaction with the α4β2 nAChR subtype suggests it may be localized to areas where these receptors are present .

Subcellular Localization

Given its interaction with the α4β2 nAChR subtype, it may be localized to areas where these receptors are present .

Méthodes De Préparation

The synthesis of 2-methyl-3-[(pyrrolidin-2-yl)methoxy]pyridine involves several steps. One common method includes the reaction of 2-methyl-3-hydroxypyridine with pyrrolidine in the presence of a suitable base. The reaction is typically carried out in an anhydrous solvent such as dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve continuous flow synthesis techniques to enhance yield and efficiency .

Analyse Des Réactions Chimiques

2-methyl-3-[(pyrrolidin-2-yl)methoxy]pyridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium hydride.

The major products formed from these reactions depend on the specific conditions and reagents used.

Comparaison Avec Des Composés Similaires

2-methyl-3-[(pyrrolidin-2-yl)methoxy]pyridine can be compared with other similar compounds such as:

The uniqueness of 2-methyl-3-[(pyrrolidin-2-yl)methoxy]pyridine lies in its selective binding to the α4β2 nAChR subtype and its neuroprotective properties, making it a promising candidate for therapeutic applications .

Propriétés

IUPAC Name |

2-methyl-3-(pyrrolidin-2-ylmethoxy)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-9-11(5-3-6-12-9)14-8-10-4-2-7-13-10/h3,5-6,10,13H,2,4,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRVIKLBSVVNSHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)OCC2CCCN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870076 |

Source

|

| Record name | 2-Methyl-3-[(pyrrolidin-2-yl)methoxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2360213.png)

![1'-(4-bromobenzenesulfonyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2360214.png)

![2-Ethyl-5-((3-methoxyphenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2360216.png)

![N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-4-pyrrol-1-ylbenzamide](/img/structure/B2360217.png)

![ethyl 2-(2-{[4-(2-methoxyethyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)acetate](/img/structure/B2360220.png)